Deazaminopterin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

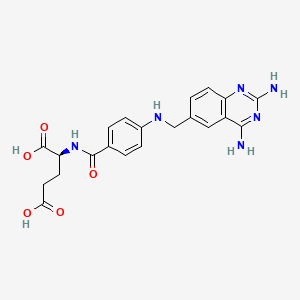

Deazaminopterin, also known as 10-propargyl-10-deazaaminopterin, is a synthetic antifolate compound. It is structurally related to methotrexate, a well-known chemotherapeutic agent. This compound has shown superior antitumor efficacy in various preclinical models, making it a promising candidate for cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of deazaminopterin involves multiple steps, starting with the preparation of key intermediates such as 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This intermediate is then subjected to peptide formation and ester hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as thermal analysis, IR spectroscopy, and X-ray powder diffraction are employed to characterize the final product .

化学反应分析

Dianion Formation and Alkylation

The use of LDA ensures deprotonation of benzoic acids to form resonance-stabilized dianions. Alkylation occurs preferentially at the para position due to steric and electronic effects, confirmed by NMR analysis of intermediates .

Bromination Selectivity

Bromination under neutral conditions (pH 7–8) avoids overhalogenation, producing mono-brominated aldehydes essential for subsequent cyclization .

Oxidative Aromatization

Air or chemical oxidants (e.g., MnO₂) convert dihydropteridines to aromatic pteroic acids, a step critical for stabilizing the heterocyclic core .

Structural Modifications and Biological Impact

-

10-Alkyl substitutions : Introduction of alkyl groups (e.g., methyl, ethyl) at the 10-position enhances solubility and tumor cell uptake.

-

Glutamate side chain : The coupling step ensures proper folate receptor targeting, mimicking natural folate metabolism .

Comparative Analysis with Aminopterin

| Feature | 10-Deazaminopterin | Aminopterin |

|---|---|---|

| C10 Modification | Carbon replaces nitrogen | Nitrogen at C10 |

| Synthetic Complexity | Requires regioselective alkylation steps | Direct pterin synthesis |

| Bioactivity | Higher antitumor specificity in some models | Broader antimetabolite activity |

This structural alteration reduces off-target effects while retaining dihydrofolate reductase inhibition .

科学研究应用

Chemical Properties and Mechanism of Action

Deazaminopterin functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound disrupts the folate metabolism pathway, leading to reduced nucleotide synthesis and ultimately inhibiting cancer cell growth. This mechanism is similar to that of methotrexate but with modifications that enhance its specificity and efficacy against certain cancer types.

Cancer Types Targeted

This compound has shown promise in treating various malignancies, including:

- Lymphoma

- Lung Cancer

- Bladder Cancer

- Breast Cancer

- Prostate Cancer

- Melanoma

Efficacy in Preclinical Studies

- Inhibition of Tumor Growth : In murine models, this compound demonstrated significant antitumor activity against the E0771 murine mammary tumor model. Studies indicated that it effectively inhibited tumor growth when administered alone or in combination with other chemotherapeutic agents such as gemcitabine .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with the p53 pathway, enhancing the apoptotic response in tumor cells that retain wild-type p53. This property is particularly relevant for tumors resistant to conventional therapies .

Treatment of Lymphoblastic Lymphomas

This compound has been investigated for its efficacy against lymphoblastic lymphomas, which arise from immature lymphoid progenitors. Clinical trials have shown promising results in reducing tumor burden and improving patient outcomes when used as part of combination therapy regimens .

Combination Therapies

The compound is often used in combination with other agents to enhance therapeutic efficacy:

- Co-administration with probenecid has been shown to significantly improve the effectiveness of this compound against solid tumors by enhancing drug bioavailability .

- In studies involving platinum-based chemotherapeutics, this compound demonstrated synergistic effects, potentially leading to improved outcomes for patients with advanced-stage cancers .

Summary of Research Findings

作用机制

Deazaminopterin exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. As a result, DNA synthesis is disrupted, leading to cell death. This compound also exhibits high affinity for the reduced folate carrier-1 and folylpolyglutamate synthetase, enhancing its uptake and retention in tumor cells .

相似化合物的比较

- Methotrexate

- 10-ethyl-10-deazaaminopterin

- 10-methyl-10-deazaaminopterin

Comparison: Compared to methotrexate, deazaminopterin has shown greater antitumor effects in preclinical models. It also has a higher affinity for folate transporters and enzymes involved in folate metabolism, leading to increased intracellular accumulation and efficacy . The unique structural modifications in this compound, such as the propargyl group, contribute to its enhanced activity and reduced toxicity .

属性

CAS 编号 |

18921-68-1 |

|---|---|

分子式 |

C21H22N6O5 |

分子量 |

438.4 g/mol |

IUPAC 名称 |

2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H22N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |

InChI 键 |

IOLLERXPKZGYRA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

手性 SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Deazaminopterin; CB 3702; CB-3702; CB3702; NCS 529860; NCS-529860; NCS529860; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。